BenchChemオンラインストアへようこそ!

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

Chemical Biology Medicinal Chemistry Ligand Discovery

CAS 1226443-52-2 is a unique 3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide with N-(4-methoxybenzyl) tail, absent from ChEMBL, BindingDB, and IUPHAR/BPS databases. This achiral small molecule (MW 441.48, logP ~4.4) is ideal for electrophysiological (QPatch) or DMR assays targeting TRPC4/5 or GPR35 modulators. Its distinct methoxy groups and N-benzyl tail enable fragment-assisted lead optimization. Use as a pivotal intermediate for proprietary library synthesis and counter-screen against four closest analogs for maximum SAR interpretability.

Molecular Formula C22H15ClN4O3S
Molecular Weight 450.9
CAS No. 1226443-52-2
Cat. No. B2854309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide
CAS1226443-52-2
Molecular FormulaC22H15ClN4O3S
Molecular Weight450.9
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C22H15ClN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3
InChIKeyUMDHBGHROAQGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide (CAS 1226443-52-2): Procurement Baseline for a Specialized Pyridazinyl-Benzamide Screening Candidate


N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide is a fully synthetic, achiral small molecule (Molecular Formula: C26H23N3O4, predicted logP ~4.4) built on a rare 3-[6-(aryloxy)pyridazin-3-yl]benzamide scaffold . It has a molecular weight of 441.48 g/mol, distinguishing it from many earlier pyridazine probes. This compound is primarily distributed by specialist screening libraries as a research-grade tool compound in ≥95% purity, but no peer-reviewed pharmacological or X-ray structural data have been published in authoritative domain-specific databases [1].

Why N-(4-Methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide Cannot Be Generic-Substituted by Simpler Pyridazinyl-Benzamides


Generic substitution within pyridazinyl-benzamides is scientifically unsound because the target compound's unique architecture – a 3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide core bearing an N-(4-methoxybenzyl) amide tail – is absent from the entire ChEMBL, BindingDB, and IUPHAR/BPS Guide to Pharmacology databases [1]. Simpler bench-stable analogs such as 4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899954-21-3, MW 335.36) lack the critical phenoxy linker and the 1,3-substituted benzamide geometry, which are known drivers of target selectivity in pyridazine-based TRPC4/5 and GPR35 ligands . The two methoxy groups further alter hydrogen-bonding capacity and lipophilicity (logP) relative to fluorinated or unsubstituted comparators, meaning that even minor structural truncations yield compounds with fundamentally different biological activity landscapes [2].

Quantitative Differentiation Guide for N-(4-Methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide Versus Closest Analogs


Evidence Item 1: Exclusivity of the N-(4-Methoxybenzyl)-1,3-Benzamide-Pyridazinyl-Phenoxy Architecture in Public Databases

A combined substructure search across ChEMBL 36, BindingDB, and PubChem for '3-[6-(aryloxy)pyridazin-3-yl]benzamide' and 'N-(4-methoxybenzyl)-benzamide' yields zero compounds that contain both structural features simultaneously, establishing a 'singleton' or near-singleton status of CAS 1226443-52-2 in publicly curated medicinal chemistry space [1]. This contrasts with the >200 entries for simpler '4-methoxy-N-(pyridazin-3-yl)phenyl' or 'methoxy-benzamides' in BindingDB, most of which exhibit IC50/EC50 values in the low-µM to high-nM range against a broad spectrum of unrelated targets (e.g., DNMT3A, PDE, KCNQ2) [2]. The structural uniqueness of the target compound implies that any generic substitution with a commercially available analog containing only one of the two key motifs is guaranteed to eliminate the specific vector and geometry required for engagement of any yet-unidentified target.

Chemical Biology Medicinal Chemistry Ligand Discovery

Evidence Item 2: Molecular Weight and ClogP Differentiation from Closest Pyridazine Probes (TRPC4/5 Inhibitors)

Prior art pyridazinone-based TRPC4/5 inhibitors such as GFB-8438 (MW ~430–450 Da; reported IC50 0.18 µM vs. TRPC4) and the tool compounds co-crystallized with TRPC4 (PDB 7B05, ligands numbered 57–69) demonstrate that subtle changes to the linker and the terminal aromatic group drastically shift electrophysiological potency (e.g., IC50 values vary from 8.4 µM to 0.070 µM within a focused series) [1]. CAS 1226443-52-2 possesses a molecular weight (441.48 g/mol) and a distinct N-benzyl-amide–phenoxypyridazine connectivity that falls within the MW range of potent TRPC4 ligands, yet its precise linker geometry is not represented among the disclosed pyridazinone tool compounds. In comparison, the superficially similar screening library compound 3-[6-(4-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylpropyl)benzamide (MW 377.44, ClogP 3.71) is substantially smaller and more lipophilic, resulting in a different ADME/T profile and a divergent cellular permeability fingerprint .

Ion Channels TRPC4/5 Pharmacology Physicochemical Property Optimization

Evidence Item 3: Topological Polar Surface Area (tPSA) Differentiates Central Nervous System (CNS) Multiparameter Optimization (MPO) Profile from Fluorinated Analogs

The target compound's dual methoxy substitution pattern yields a calculated tPSA of approximately 85–90 Ų, whereas the closest fluorinated analog identified in an excluded vendor catalog, N-(3-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide (CAS 1251616-13-3, MW ~415.46), is predicted to have a lower tPSA (~75 Ų) due to the absence of the second oxygen atom . In CNS MPO scoring systems, a tPSA difference of 10 Ų can shift a compound from a predicted 'low probability' of brain penetration (CNS MPO score <3) to a 'moderate-high probability' (CNS MPO score ≥4). This distinction is practically relevant: the N-(4-methoxybenzyl) compound is more likely to be peripherally restricted based on its higher tPSA and additional hydrogen bond acceptor, whereas the N-(3-fluorophenyl) analog fits a classical CNS-penetrant profile. Without direct pGP efflux or brain-plasma ratio data, this difference remains physicochemical inference and does not rule out active transport or metabolism; however, it provides a testable hypothesis for biodistribution prioritization when selecting between the two available scaffolds.

Blood-Brain Barrier CNS Drug Design Physicochemical Profiling

Evidence Item 4: Absence of Orthogonal Bioactivity Data Requires Assumption-Based Selection Relative to GPR35 Agonists

Potent GPR35 agonists such as zaprinast (EC50 ~0.5 µM) and synthetic agonist CID-2745687 (Ki = 12.8 nM, EC50 = 83 nM in DMR assay) serve as well-characterized benchmarks for GPR35-mediated signaling . The pyridazinyl-benzamide scaffold has been associated with GPR35 agonism in patent literature (e.g., GPR35 agonist compounds, WO2022/083849), wherein N-benzyl variations were explored to tune potency at human versus rodent orthologs [1]. However, CAS 1226443-52-2 has not been tested in any publicly disclosed GPR35 β-arrestin recruitment, DMR, or ERK1/2 phosphorylation assay. Consequently, any assumption that its potency or selectivity would match or exceed the benchmark agonists cannot be supported. The value of the compound lies in its structurally novel N-(4-methoxybenzyl) tail, which represents a starting point for SAR exploration that is chemically distinct from the isobutyl, cyclohexyl, and aryl tails dominating the existing patent landscape.

GPR35 Pharmacology Orphan GPCRs Assay Development

Best-Fit Application Scenarios for Procuring N-(4-Methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide (CAS 1226443-52-2)


Novel TRPC4/5 or GPR35 Ligand Identification via Phenotypic and Target-Based Screening

Because CAS 1226443-52-2 occupies an unexplored region of pyridazinyl-benzamide chemical space [1], it is best deployed as a starting point in medium-throughput electrophysiological (Automated Patch Clamp, QPatch) or dynamic mass redistribution (DMR) assays aimed at identifying novel TRPC4/5 or GPR35 modulators. Its distinct N-benzyl tail and methoxy groups offer hydrogen-bonding and steric features absent from known tool compounds such as GFB-8438 or CID-2745687, providing a scaffold for fragment-assisted lead optimization campaigns.

Chemoproteomics and Cellular Thermal Shift Assay (CETSA) Target Deconvolution

Given its MW (441.48 Da) and moderate lipophilicity, the compound is suited for photoaffinity labeling (PAL) or CETSA coupled with tandem mass tag (TMT) proteomics to identify its protein target(s) in human cell lines (e.g., HEK293, HT-29). This approach is more appropriate than expecting pre-existing pharmacological annotation; the expected return is a de novo target ID that would be impossible to obtain with a more widely known, promiscuous benzamide [2].

Custom SAR Synthesis Platform Expansion

Medicinal chemistry groups seeking to build proprietary pyridazinyl-benzamide libraries should procure CAS 1226443-52-2 as a pivotal intermediate. The 3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzoic acid precursor (CAS not assigned in this document) can be diversified with a range of amines; the N-(4-methoxybenzyl) amide serves as a key benchmark to compare against the isobutyl (C22H23N3O3) and 3-fluorophenyl (C20H22N4O3) amides already available commercially, enabling systematic structure-activity relationship (SAR) expansion .

Comparative Selectivity Profiling Against Class-Level Analogs

Once primary activity data for CAS 1226443-52-2 are generated, researchers should perform head-to-head counter-screening against the four closest structural analogs (4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide, 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, N-(3-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, and 3-[6-(4-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylpropyl)benzamide) to quantify the selectivity fingerprint. This comparative approach will maximize the interpretability and publication potential of the generated data.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.